molecular formula C18H24N4O3S B2468350 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1211088-99-1

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2468350
CAS No.: 1211088-99-1
M. Wt: 376.48
InChI Key: DGZRSPTWASBSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C18H24N4O3S and a molecular weight of 376.5 g/mol . This compound is recognized for its role in scientific research, particularly as a key intermediate or precursor in the synthesis of receptor imaging agents . Specifically, structurally related compounds within this chemical family are utilized in the development of radiolabeled ligands for serotonin (5-HT 1A ) receptors, such as the imaging agents 18F-MPPF and 131I-MPPI . These agents are critical tools in neurochemical research and positron emission tomography (PET) imaging studies. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-25-18-7-3-2-6-17(18)22-13-11-21(12-14-22)10-9-20-26(23,24)16-5-4-8-19-15-16/h2-8,15,20H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZRSPTWASBSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has shown that sulfonamides, including derivatives like N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide, exhibit significant antimicrobial activity. Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways .

Antifungal Activity

A related study synthesized novel pyridine-3-sulfonamide derivatives and evaluated their antifungal properties against various Candida strains. Some derivatives displayed greater efficacy than fluconazole, suggesting that this compound may also possess antifungal potential .

Anticancer Properties

Sulfonamides have been explored for their anticancer properties due to their ability to inhibit carbonic anhydrase isozymes and other cancer-related pathways. The incorporation of piperazine and pyridine moieties has been linked to enhanced anticancer activity in various derivatives . This compound could be investigated further for its potential role in cancer therapy.

Neurological Disorders

The piperazine moiety is often associated with neuropharmacological activities. Compounds containing piperazine rings are explored for their effects on neurotransmitter systems, particularly serotonin receptors. This compound may exhibit antidepressant or anxiolytic effects due to its structural similarity to known psychoactive agents .

Diabetes Management

Sulfonamides have demonstrated hypoglycemic activity in several studies. The pharmacological behavior of the sulfonamide group suggests potential applications in managing diabetes by influencing glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

StudyFocusFindings
Biological Activity Evaluation Antimicrobial and antifungalDemonstrated significant antibacterial and antifungal activity against various strains .
Anticancer Investigations Inhibition of carbonic anhydraseShowed potential anticancer properties through enzyme inhibition .
Neuropharmacological Studies Effects on serotonin receptorsSuggested antidepressant-like effects in related compounds .
Diabetes Research Hypoglycemic effectsIndicated potential for glucose regulation .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms associated with neurological disorders .

Comparison with Similar Compounds

Key Observations :

  • Both compounds utilize a pyridine-3-sulfonamide backbone paired with a piperazine-ethyl chain, suggesting shared synthetic pathways (e.g., nucleophilic substitution of chloro-sulfonamide intermediates with piperazine derivatives) .
  • Substituent variations dictate target specificity: The 2-methoxyphenyl group in the target compound enhances 5-HT1A receptor binding, while the trimethylpyrazole in Compound 43 likely contributes to antiparasitic activity .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacokinetic and Efficacy Profiles

Parameter This compound (via 18F-FCWAY) Compound 43
Primary Application PET imaging of 5-HT1A receptors Trypanocidal agent
Metabolic Stability Susceptible to defluorination (bone uptake); mitigated by miconazole co-administration Not reported in evidence
Synthetic Yield Not explicitly stated 31%
Receptor Affinity High for 5-HT1A receptors (ventral hippocampus-to-cerebellum ratio = 14 post-treatment) Targets N-Myristoyltransferase

Key Findings :

  • Metabolic Challenges : The target compound’s derivative, 18F-FCWAY, undergoes defluorination in vivo, leading to skull radioactivity uptake. This issue is absent in Compound 43 but highlights the metabolic vulnerability of fluorinated analogs .
  • Therapeutic Efficacy: Compound 43’s 31% synthesis yield suggests moderate efficiency, whereas the target compound’s utility in PET imaging is enhanced by pharmacological adjuvants like miconazole, which reduces defluorination and improves signal-to-noise ratios .

Target Compound in Neuroimaging

  • 18F-FCWAY PET Imaging : Preclinical studies in rats demonstrated that miconazole pretreatment reduces defluorination by inhibiting CYP450 2EI, effectively doubling brain radioactivity and tripling the hippocampus-to-cerebellum ratio .
  • Clinical Relevance : This improvement enables accurate quantification of 5-HT1A receptors in psychiatric disorders, such as depression and anxiety, where receptor density alterations are implicated .

Compound 43 in Antiparasitic Therapy

  • Trypanocidal Activity: Compound 43 inhibits N-Myristoyltransferase (NMT), a critical enzyme in Trypanosoma brucei. Its pyridine-sulfonamide-piperazine structure provides a template for orally active therapeutics, though optimization of synthesis yields is needed .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design, attached to a pyridine sulfonamide moiety. The general structure can be represented as follows:

C23H30N6O3S\text{C}_{23}\text{H}_{30}\text{N}_{6}\text{O}_{3}\text{S}

This structure includes:

  • A piperazine ring that provides basicity and potential interaction with various receptors.
  • A methoxyphenyl group that may enhance lipophilicity and receptor binding.

Research indicates that compounds with similar structures often act as antagonists at serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound, WAY 100635, demonstrated significant effects on serotonin-mediated neuronal firing rates in the dorsal raphe nucleus . Such activity suggests that this compound may influence serotonergic signaling pathways.

2. Pharmacological Effects

Studies have shown that sulfonamide derivatives can exhibit various biological activities:

  • Antidepressant-like effects : By modulating serotonin levels, these compounds may alleviate symptoms of depression.
  • Anxiolytic properties : Similar compounds have been noted to reduce anxiety in animal models.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureIC50 (nM)Biological Activity
WAY 100635Structure0.955-HT1A antagonist, increases neuronal firing
This compoundC23H30N6O3STBDPotential serotonergic modulation

Case Study: Neuropharmacological Evaluation

In a study evaluating the effects of piperazine derivatives on anxiety-like behavior in rodents, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine derivatives were administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting efficacy in modulating serotonergic pathways.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • Piperazine moiety : Essential for interaction with neurotransmitter receptors.
  • Methoxy group : Enhances lipophilicity and possibly receptor affinity.

Research has shown that modifications to these groups can lead to variations in potency and selectivity for specific receptors .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Sulfonamide coupling between pyridine-3-sulfonyl chloride and the ethyl-piperazine intermediate.
    Purification is achieved via column chromatography (e.g., silica gel) and recrystallization using solvents like ethanol or acetonitrile. Characterization requires LCMS (retention time ~2.7–2.8 min, m/z ≈ 430–510 [M+H]+) and NMR (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 7.0–8.5 ppm for aromatic protons) to confirm structural integrity .

Basic: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:
Use orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., m/z 444.21 [M+H]+).
  • 1H/13C NMR to verify coupling constants (e.g., J = 2.5–3.0 Hz for aromatic protons) and absence of impurities.
  • HPLC/LCMS for purity assessment (>98% at 215/254 nm) .

Advanced: What experimental strategies are used to investigate its receptor-binding affinity and selectivity?

Methodological Answer:

  • Radioligand Binding Assays : Compete with labeled ligands (e.g., [3H]-prazosin for α1-adrenoceptors) using membrane preparations from transfected cells.
  • Functional Assays : Measure cAMP accumulation or calcium flux in cells expressing target receptors (e.g., 5-HT1A, α1-adrenergic).
  • Selectivity Profiling : Screen against panels of GPCRs (e.g., dopamine D2, histamine H1) to identify off-target interactions. BMY7378, a structurally related compound, showed high α1D-adrenoceptor affinity (Ki < 10 nM) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodological Answer:

  • Modify Substituents : Replace the 2-methoxyphenyl group with halogenated or bulky aryl groups to enhance receptor specificity.
  • Alkyl Chain Variations : Adjust the ethyl linker length to balance lipophilicity and steric hindrance.
  • Sulfonamide Bioisosteres : Test carboxamide or urea analogs to improve metabolic stability. Evidence from analogous compounds (e.g., 5-substituted pyridines) shows that electron-withdrawing groups increase α1-adrenoceptor affinity .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor expression levels.
  • Pharmacological Controls : Use known antagonists (e.g., RS100329 for α1-adrenoceptors) to confirm target engagement.
  • Data Normalization : Express activity as % inhibition relative to baseline (e.g., vehicle control) and calculate EC50/IC50 values with nonlinear regression .

Advanced: What in vitro models are suitable for evaluating its metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

  • Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated metabolism (e.g., t1/2 > 30 min indicates stability).
  • Caco-2 Permeability : Measure apparent permeability (Papp) to predict oral bioavailability.
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (e.g., >90% binding reduces efficacy) .

Basic: What safety and toxicity assessments are critical in early-stage research?

Methodological Answer:

  • Cytotoxicity Screening : Test in HEK293 or HepG2 cells using MTT assays (IC50 > 10 µM is desirable).
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 > 30 µM preferred).
  • Ames Test : Screen for mutagenicity with TA98 and TA100 bacterial strains .

Advanced: How can crystallography or computational modeling elucidate its binding mode?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with the target receptor (e.g., α1D-adrenoceptor) to resolve binding interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to identify key residues (e.g., Asp106 in 5-HT1A).
  • Docking Studies (AutoDock Vina) : Predict binding poses using homology models if crystal structures are unavailable .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, light-protected vials.
  • Solubility : Use DMSO for stock solutions (e.g., 10 mM) and dilute in PBS (pH 7.4) for assays.
  • Stability Monitoring : Perform periodic LCMS checks to detect degradation (e.g., sulfonamide hydrolysis) .

Advanced: How can computational tools predict its ADME/Tox profile?

Methodological Answer:

  • QSAR Models : Use SwissADME or ADMETlab to estimate logP (optimal 2–3), BBB permeability, and CYP inhibition.
  • MetaSite : Predict metabolic hotspots (e.g., piperazine N-demethylation).
  • ProTox-II : Estimate organ toxicity (e.g., hepatotoxicity risk) based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.